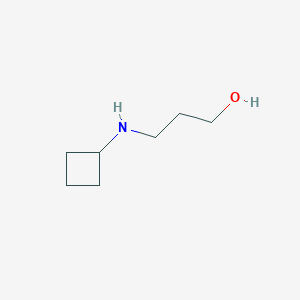

3-(Cyclobutylamino)propan-1-ol

Description

Research Significance and Context of Cyclobutylamino Alcohols

Cyclobutylamino alcohols are valuable scaffolds in chemical research, particularly in the realm of drug discovery and development. nih.govvulcanchem.com The inclusion of a cyclobutyl ring, a strained four-membered carbocycle, imparts distinct structural and physical properties to a molecule that can be advantageous for therapeutic applications. ru.nlnih.gov

Key characteristics and areas of significance include:

Conformational Restriction: The rigid, puckered structure of the cyclobutyl group can lock a portion of a molecule into a specific three-dimensional arrangement. nih.gov This conformational restriction can enhance the binding affinity and selectivity of a drug candidate for its biological target, such as an enzyme or receptor. ru.nl

Physicochemical Properties: The cyclobutyl moiety can influence a molecule's properties, such as lipophilicity and metabolic stability. nih.gov In drug design, it can be used to fill hydrophobic pockets in target enzymes or to serve as a replacement for other groups, like aromatic rings, to fine-tune a compound's profile. nih.govplos.org

Novel Chemical Space: As a structural motif, the cyclobutyl group is less common than five- or six-membered rings, offering a pathway to novel chemical entities with unique biological activities and potential for intellectual property protection. researchgate.net

Synthetic Utility: The amino and alcohol functional groups on these compounds serve as versatile handles for synthetic modification. This bifunctionality allows for the construction of a diverse range of more complex molecules and heterocyclic systems. acs.org

Research has shown that incorporating cyclobutyl fragments can lead to compounds with applications as anticancer, antiviral, and nervous system-acting agents. nih.govresearchgate.net The unique geometry of the cyclobutyl ring can direct the orientation of key functional groups, which is a critical factor in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. ru.nlnih.gov

Scope of Academic Inquiry into 3-(Cyclobutylamino)propan-1-ol

The academic interest in this compound is primarily focused on its application as a building block in organic synthesis. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a useful precursor for creating more elaborate molecular architectures.

One documented area of inquiry involves its use as an intermediate in the preparation of more complex substituted molecules. For instance, patent literature describes the synthesis of ethyl 3-(cyclobutylamino)propanoate, a related ester, as a step in the creation of azaaryl derivatives investigated as potential CSF-1R small-molecule inhibitors for cancer therapy. epo.org While this example uses the corresponding ester, it highlights the synthetic utility of the 3-(cyclobutylamino)propane skeleton. The conversion between the alcohol (propan-1-ol) and the ester (propanoate) is a standard chemical transformation.

A similar compound, (S)-2-(cyclobutylamino)butan-1-ol, has been synthesized through the reductive amination of (S)-2-aminobutan-1-ol with cyclobutanone (B123998), followed by purification. google.com This synthesis demonstrates a common route to this class of compounds. Further reaction of the resulting cyclobutylamino alcohol can generate more complex derivatives, such as the N-methylated version, (S)-2-(cyclobutyl(methyl)amino)butan-1-ol, which was created for use in developing novel inhibitors. google.com These examples from related molecules underscore the principal role of compounds like this compound as intermediates, where the cyclobutylamino alcohol core is incorporated into a larger final molecule.

The research findings related to this class of compounds are often embedded within synthetic schemes aimed at producing novel therapeutic agents, with the cyclobutylamino propanol (B110389) moiety serving as a foundational structural unit.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-2-5-8-7-3-1-4-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULXVHIMSXWXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutylamino Propan 1 Ol and Its Analogues

Classical and Conventional Synthetic Routes

Traditional synthetic methods for amino alcohols like 3-(cyclobutylamino)propan-1-ol often rely on well-established, multi-step reaction sequences. These routes, while sometimes lengthy, provide reliable access to the target molecule.

Amination Reactions in Propanol (B110389) Synthesis

The amination of propanol derivatives is a fundamental approach to constructing the amino alcohol backbone. This can involve the reaction of a suitable three-carbon synthon bearing a leaving group with cyclobutylamine (B51885). For instance, 3-chloropropan-1-ol or 3-bromopropan-1-ol can be reacted with cyclobutylamine in the presence of a base to afford this compound.

Alternatively, the reaction can proceed via the amination of an alcohol. The direct amination of alcohols with ammonia (B1221849) or amines over a heterogeneous catalyst is a common industrial method for producing alkylamines. escholarship.org This process typically involves the dehydrogenation of the alcohol to an aldehyde or ketone intermediate, followed by condensation with the amine and subsequent hydrogenation of the resulting imine. escholarship.orgresearchgate.net While effective, these reactions often require high temperatures and can sometimes lead to a mixture of primary, secondary, and tertiary amines. escholarship.org

Reductive Amination Approaches for Cyclobutylamino Functionality

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. masterorganicchemistry.com This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com

For the synthesis of this compound, two primary reductive amination pathways can be envisioned:

Reaction of Cyclobutanone (B123998) with 3-Aminopropan-1-ol: In this approach, cyclobutanone is reacted with 3-aminopropan-1-ol. The initial reaction forms a hemiaminal, which then dehydrates to an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com

Reaction of 3-Hydroxypropanal with Cyclobutylamine: An alternative, though less common due to the potential instability of 3-hydroxypropanal, is the reaction of this aldehyde with cyclobutylamine, followed by reduction.

The choice of reducing agent is critical for the success of reductive amination. While sodium borohydride (B1222165) (NaBH4) can be used, it may also reduce the starting aldehyde or ketone. Sodium cyanoborohydride is particularly effective as it is less reactive towards carbonyls at neutral pH but readily reduces the protonated imine. masterorganicchemistry.com

A summary of common reducing agents used in reductive amination is presented in the table below.

| Reducing Agent | Typical Substrates | Key Advantages |

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Selective for imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones | Mild, non-toxic alternative to NaBH3CN. masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Cost-effective, but can reduce carbonyls. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H2/Pd/C) | Aldehydes, Ketones | "Green" method, high atom economy. |

Multi-Step Synthesis Strategies for Amino Alcohol Scaffolds

Multi-step syntheses provide a high degree of control and are often necessary for constructing complex or stereochemically defined amino alcohols. researchgate.net These strategies typically involve the sequential introduction of the amino and hydroxyl functionalities.

One common multi-step approach involves the use of protecting groups. For example, 3-aminopropan-1-ol can be N-protected, followed by a reaction to introduce the cyclobutyl group, and finally deprotection. This strategy, while longer, can prevent side reactions and lead to higher purity products.

Another strategy involves the ring-opening of epoxides. For instance, the reaction of an epoxide with an amine is a classic method for the synthesis of β-amino alcohols. While not directly applicable to a 1,3-amino alcohol like this compound, related strategies can be employed.

Chiral amino alcohols are crucial building blocks in the pharmaceutical industry, and numerous multi-step strategies have been developed for their asymmetric synthesis. researchgate.net These often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material like an amino acid. nih.gov

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer more efficient and environmentally friendly routes to complex molecules. These approaches often involve transition metal catalysts or biocatalysts.

Metal-Catalyzed Transformations for C-N and C-O Bond Formation

Transition metal catalysis has revolutionized the formation of C-N and C-O bonds. mdpi.com Catalysts based on palladium, copper, rhodium, and iridium have been extensively used in cross-coupling reactions to form these bonds with high efficiency and selectivity. dovepress.commdpi.comresearchgate.net

For the synthesis of this compound, a palladium-catalyzed Buchwald-Hartwig amination could be envisioned. This would involve the coupling of cyclobutylamine with a 3-halo-propan-1-ol derivative. This reaction is known for its broad substrate scope and functional group tolerance.

Ruthenium and rhodium catalysts are effective for the oxidative lactamization of amino alcohols, a transformation that proceeds through the formation of C-N and C=O bonds. jchemlett.com While this leads to a cyclic product, related catalytic systems can be adapted for intermolecular reactions. Iridium-catalyzed reductive couplings have also been developed for the synthesis of complex alcohols. nih.gov

Biocatalytic Pathways (e.g., Enzyme-Mediated Hydroxylation of Cyclobutylamines)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules under mild and environmentally benign conditions. rsc.org Enzymes such as transaminases, dehydrogenases, and hydrolases are increasingly used to produce enantiomerically pure pharmaceuticals and their intermediates. ucl.ac.ukacs.orgnih.gov

For the synthesis of amino alcohols, several biocatalytic approaches are relevant. Transaminases can be used to introduce an amino group into a keto-alcohol precursor. rsc.org Amine dehydrogenases have been engineered to catalyze the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols. acs.org

A potential biocatalytic route to this compound could involve the enzyme-mediated hydroxylation of a cyclobutylamine derivative. Dioxygenases, for example, are capable of regio- and diastereoselective oxidation of unactivated C-H bonds. nih.gov This could be a highly efficient way to introduce the hydroxyl group into a pre-formed cyclobutylamine scaffold.

Photoredox Catalysis in Strained Ring Systems

The synthesis of molecules containing strained ring systems, such as the cyclobutane (B1203170) moiety in this compound, presents unique challenges in organic chemistry. The high ring strain of cyclobutane provides a thermodynamic driving force for ring-opening reactions, but its construction requires specialized synthetic strategies. nih.gov Photoredox catalysis has emerged as a powerful tool for forging the carbon-carbon bonds necessary to create such structures under mild conditions. nih.govnih.gov This method utilizes visible light to excite a photocatalyst, initiating single-electron transfer (SET) processes that generate highly reactive radical intermediates. beilstein-journals.org

These radical-based pathways are particularly well-suited for constructing sp³-rich ring systems, a concept often referred to as "Escape from Flatland" in medicinal chemistry. nih.gov For the cyclobutane ring, several photoredox-catalyzed strategies have been developed. One such approach involves a deboronative radical addition-polar cyclization cascade. nih.govhud.ac.ukexlibrisgroup.com In this method, an easily oxidizable arylboronate complex undergoes a single-electron transfer, leading to a radical addition to an alkene, followed by a cyclization step to form the four-membered ring. nih.govhud.ac.ukexlibrisgroup.com This strategy demonstrates excellent functional group tolerance and can be applied to create a diverse range of structurally complex cyclobutanes from readily available starting materials. nih.govhud.ac.uk

Another innovative strategy is the photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade. rsc.org This protocol uses strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors. An α-aminoalkyl radical, generated from a readily available amine precursor via photocatalysis, adds to the central C-C bond of the BCB. rsc.org This addition is driven by the release of ring strain and, following subsequent electronic rearrangement, yields polysubstituted cyclobutanes that contain valuable non-natural amino acid scaffolds. rsc.org The reaction proceeds under mild conditions and tolerates a wide array of functional groups. rsc.org

The applicability of photoredox catalysis extends to the direct functionalization of cyclic amines. thieme-connect.comacs.org By combining a Lewis acid with a photoredox catalyst, inert C-N bonds in unstrained rings like pyrrolidines can be selectively cleaved through a reductive process. acs.org This generates radical intermediates that can participate in further transformations. acs.org While this has been demonstrated on five-membered rings, the principles could potentially be adapted for constructing or modifying cyclobutane-containing amine structures. thieme-connect.com

| Strategy | Key Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Deboronative Radical Addition–Polar Cyclization | Alkylboronic esters, Haloalkyl alkenes | Photoredox catalyst (e.g., Ir or Ru complex) | Mild conditions, High functional group tolerance. | nih.govhud.ac.uk |

| Strain-Release/ acs.orgacs.org-Rearrangement Cascade | α-silylamines, Bicyclo[1.1.0]butanes (BCBs) | Photoredox catalyst | Access to polysubstituted cyclobutanes with amino acid scaffolds. | rsc.org |

| Reductive Ring Opening of Cyclic Amines | N-benzoyl pyrrolidines | Photoredox catalyst + Lewis Acid (e.g., Zn(OTf)₂) | Selective C-N bond cleavage in less strained rings. | acs.org |

Green Chemistry Considerations in this compound Synthesis

Aqueous Medium Reactions

One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents with water. researchgate.net Water is non-toxic, non-flammable, and inexpensive, making it an ideal medium for many chemical transformations. researchgate.net The synthesis of amines and amino alcohols in aqueous media has been an area of active research. acs.org

Visible-light photoredox catalysis has been successfully performed in water for the synthesis of 1,2-amino alcohols. rsc.org This method involves the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones, demonstrating that complex organic transformations can proceed efficiently in an aqueous environment. rsc.org The use of nanomicelles in water can also facilitate reductive amination reactions by creating hydrophobic cores where aldehydes or ketones can react smoothly with amines. organic-chemistry.org

Furthermore, solid acid catalysts have been employed for the regioselective synthesis of β-amino alcohols from epoxides and amines in water, highlighting an environmentally friendly approach that avoids hazardous reagents. acs.org The N-alkylation of amines with halides has also been effectively carried out in water, sometimes with the aid of surfactants to overcome solubility issues, providing a greener alternative to classical methods that use organic solvents. researchgate.net These precedents suggest that a synthetic route to this compound, potentially through the reaction of cyclobutylamine with a suitable three-carbon electrophile, could be designed to occur in an aqueous medium, significantly improving the environmental profile of the process.

| Reaction Type | Solvent | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Decarboxylative Radical Coupling | Water | Visible-light photocatalyst | Mild conditions, uses water as solvent. | rsc.orgpatsnap.com |

| Ring-opening of Epoxides | Water | TiO₂−ZrO₂ mixed oxide | Regioselective, environmentally benign. | acs.org |

| Reductive Amination | Water | Nanomicelles | Avoids bulk organic solvents. | organic-chemistry.org |

| N-Alkylation | Water | Sodium Bicarbonate, Surfactant (SDS) | Greener alternative to traditional N-alkylation. | researchgate.net |

Sustainable Synthetic Strategy Development

Developing a sustainable synthetic strategy for this compound extends beyond just the solvent choice. It encompasses the entire lifecycle of the process, from starting materials to final product, with a focus on efficiency, waste reduction, and safety. scielo.br

Biocatalysis represents a frontier in the sustainable synthesis of fine chemicals. chemistryjournals.net Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which reduces the formation of byproducts and simplifies purification. chemistryjournals.netscielo.br For the synthesis of an amino alcohol, enzymes such as transaminases or alcohol dehydrogenases could potentially be engineered to produce the desired stereoisomer of this compound with high purity. This chemoenzymatic approach, which combines traditional chemical synthesis with biotechnological steps, is a powerful strategy for producing complex molecules sustainably. scielo.br

Catalyst design is another critical element. The development of highly active and recyclable catalysts, such as metal nanoparticles or supported catalysts, can significantly improve process efficiency. rsc.org For instance, an iridium complex has been shown to catalyze transfer hydrogenation and reductive amination in a one-pot process in an aqueous medium, providing an efficient route to α-alkylated amines. organic-chemistry.org Such catalytic systems minimize waste and energy consumption compared to stoichiometric reagents. researchgate.net

Ultimately, a holistic approach that integrates principles like atom economy, the use of renewable feedstocks, and energy-efficient techniques (such as microwave or ultrasound-assisted synthesis) will be key to developing a truly sustainable manufacturing process for fine chemicals like this compound. rsc.orgresearchgate.net

Spectroscopic and Advanced Characterization Techniques for 3 Cyclobutylamino Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-(Cyclobutylamino)propan-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR provide essential data for complete structural assignment.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). docbrown.infosavemyexams.com The signals for the hydroxyl (-OH) and amine (-NH) protons can be broad and may not exhibit clear splitting, a phenomenon influenced by solvent, temperature, and concentration due to proton exchange. docbrown.info Adding deuterium (B1214612) oxide (D₂O) to the sample would cause the -OH and -NH peaks to disappear, confirming their identity. docbrown.info

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

-CH₂-O: This methylene (B1212753) group, being adjacent to the electronegative oxygen atom, is expected to appear downfield as a triplet.

-CH₂-CH₂-N: This central methylene group would likely appear as a multiplet (quintet) due to coupling with the adjacent methylene groups.

N-CH₂-: The methylene group attached to the nitrogen is expected to be a triplet.

Cyclobutyl CH: The single proton on the cyclobutyl ring attached to the nitrogen will appear as a quintet.

Cyclobutyl CH₂: The protons on the cyclobutyl ring will appear as multiplets in the aliphatic region.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info Given the structure of this compound, seven distinct carbon signals are anticipated in a broadband-decoupled spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen or nitrogen appearing further downfield. docbrown.infomsu.edu

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbon 1 | -CH₂OH | ~3.6 | Triplet (t) | ~60-65 |

| Carbon 2 | -CH₂- | ~1.7 | Multiplet (m) | ~30-35 |

| Carbon 3 | -CH₂N- | ~2.8 | Triplet (t) | ~45-50 |

| Carbon 4 | Cyclobutyl CH-N | ~3.1 | Multiplet (m) | ~55-60 |

| Carbon 5, 7 | Cyclobutyl CH₂ | ~2.0 | Multiplet (m) | ~28-33 |

| Carbon 6 | Cyclobutyl CH₂ | ~1.6 | Multiplet (m) | ~15-20 |

| - | OH | Variable (Broad) | Singlet (s) | - |

| - | NH | Variable (Broad) | Singlet (s) | - |

Note: Predicted values are based on analogous structures like propan-1-ol and cyclobutane (B1203170) derivatives. Actual values may vary based on solvent and experimental conditions. docbrown.infodocbrown.infowashington.edu

While this compound is an achiral molecule, advanced NMR techniques are critical for determining the absolute configuration of chiral amino alcohols. rsc.orgresearchgate.net A common and powerful method involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other similar agents. rsc.orgresearchgate.net

The process involves reacting the chiral amino alcohol with both enantiomers of the CDA, for instance, (R)- and (S)-MTPA, to form a pair of diastereomeric esters/amides. researchgate.net These diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the original amino alcohol can be reliably assigned based on established empirical models of the CDA-substrate complexes. rsc.org This methodology allows for the differentiation of all four possible stereoisomers in molecules with two chiral centers, such as in many 1,2-amino alcohols. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

For a molecule like this compound (Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. nih.gov In positive-ion mode ESI-MS, the molecule would be expected to readily form a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.

Electron Ionization (EI) is a higher-energy technique that results in more extensive fragmentation. docbrown.info The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 129, although it might be weak, along with several characteristic fragment ions. The fragmentation pattern is predictable based on the structure:

Alpha-cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to cleavage. Cleavage next to the nitrogen is particularly common in amines.

Loss of small neutral molecules: Loss of water (H₂O) from the alcohol group (M-18) or loss of an amino group fragment are common pathways.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 129 | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₇H₁₂N]⁺ | Loss of OH radical |

| 111 | [C₇H₁₃N]⁺˙ | Loss of H₂O (M-18) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at C3-N bond with loss of CH₂OH |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the cyclobutyl ring C-N bond |

| 56 | [C₃H₆N]⁺ | Cleavage of the cyclobutyl group |

| 31 | [CH₅O]⁺ | [CH₂OH₂]⁺ fragment |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ fragment |

Note: The relative intensities of these peaks depend on the ionization method and energy. docbrown.infonih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For the protonated molecule of this compound, [C₇H₁₆NO]⁺, HRMS would distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.

Calculated Exact Mass of [C₇H₁₆NO]⁺: 130.12264

An experimental HRMS measurement matching this value would confirm the elemental formula C₇H₁₅NO for the neutral molecule, providing strong evidence for its identity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. specac.comnih.gov They are excellent for identifying the functional groups present in a sample. libretexts.org

Raman Spectroscopy: Raman spectroscopy also detects vibrational modes. While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl chain and cyclobutyl ring typically produce strong signals. nih.govspectroscopyonline.com

Interactive Table: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200–3600 (Broad) | Weak | Strong (IR) |

| N-H (Amine) | Stretching | 3200–3500 (Broad) | Weak | Medium (IR) |

| C-H (Alkyl) | Stretching | 2850–2960 | 2850–2960 | Strong (IR/Raman) |

| C-O (Alcohol) | Stretching | 1050–1150 | Medium | Strong (IR) |

| C-N (Amine) | Stretching | 1020–1250 | Medium | Medium (IR) |

| N-H (Amine) | Bending | 1550–1650 | - | Medium (IR) |

| C-C (Ring) | Ring Puckering/Breathing | ~900-1000 | Strong | Medium (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is a critical first step. This process often involves the slow evaporation of a solvent from a purified sample or crystallization of a salt form of the compound, such as a hydrochloride or oxalate (B1200264) salt. Once a suitable crystal is mounted in a diffractometer, it is bombarded with X-rays, and the diffraction data are collected as the crystal is rotated. youtube.com

The analysis of this data yields the fundamental parameters of the crystal lattice, known as the unit cell dimensions (a, b, c, α, β, γ), and the crystal's space group, which describes its symmetry elements. From this, a detailed structural model of this compound can be built, confirming its connectivity and revealing its specific conformation in the solid state. If the compound is chiral and has been resolved into a single enantiomer, X-ray crystallography can be used to determine its absolute configuration without ambiguity. libretexts.org This is often achieved through the anomalous dispersion effect, especially if a heavier atom is present in the crystal structure. tcichemicals.com

While specific crystallographic data for this compound is not widely published, the table below illustrates the typical parameters that would be determined from such an analysis for a representative organic molecule.

Table 1: Example Crystallographic Data for a Molecular Crystal

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₇H₁₅NO | The elemental composition of the molecule. |

| Formula Weight | 129.20 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations applicable to the unit cell. |

| a, b, c (Å) | a = 8.53 Å, b = 10.21 Å, c = 9.87 Å | The lengths of the unit cell edges. |

| α, β, γ (°) | α = 90°, β = 105.4°, γ = 90° | The angles between the unit cell edges. |

| Volume (ų) | 827.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calc.) | 1.035 g/cm³ | The calculated density of the crystal. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov Electronic Circular Dichroism (ECD), a prominent chiroptical technique, measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. mdpi.comencyclopedia.pub This method is exceptionally sensitive to the three-dimensional structure of molecules, making it a powerful tool for determining both the enantiomeric purity and the absolute configuration of chiral compounds like this compound. hebmu.edu.cn

Since this compound possesses a chiral center at the carbon atom of the cyclobutyl ring to which the amino group is attached, it can exist as two non-superimposable mirror images, or enantiomers (R and S). These enantiomers are indistinguishable by most standard spectroscopic techniques (like NMR or mass spectrometry) but exhibit opposite ECD spectra. mdpi.com An ECD spectrum is characterized by positive or negative peaks known as Cotton effects. For a pair of enantiomers, the ECD spectra will be mirror images of each other; where one enantiomer shows a positive Cotton effect, the other will show a negative one of equal magnitude. beilstein-journals.org

The determination of absolute configuration involves comparing the experimentally measured ECD spectrum with a spectrum predicted for a known configuration (e.g., the R-isomer) using quantum-mechanical calculations. nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

Furthermore, ECD can be used to assess enantiomeric purity. A sample containing only one enantiomer (an enantiopure sample) will show a maximum ECD signal. uff.br A racemic mixture (a 50:50 mix of both enantiomers) will be ECD silent, as the equal and opposite signals from each enantiomer cancel out. By comparing the ECD signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess (ee) can be quantified.

The following table provides an illustrative example of the type of data that would be obtained from an ECD analysis of the enantiomers of a chiral amine.

Table 2: Illustrative ECD Spectral Data for R- and S-Enantiomers

| Enantiomer | Wavelength (λₘₐₓ) | Molar Ellipticity (θ) | Cotton Effect Sign |

|---|---|---|---|

| (R)-3-(Cyclobutylamino)propan-1-ol | 215 nm | +8,500 deg·cm²/dmol | Positive |

| (S)-3-(Cyclobutylamino)propan-1-ol | 215 nm | -8,500 deg·cm²/dmol | Negative |

This data demonstrates how the sign of the Cotton effect at a specific wavelength is directly correlated to the absolute configuration of the enantiomer. wisc.edu

Computational and Theoretical Studies of 3 Cyclobutylamino Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs molecular properties.

Density Functional Theory (DFT) has become a ubiquitous method for quantum mechanical simulations in chemistry due to its favorable balance of computational cost and accuracy. imperial.ac.ukarxiv.org It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. mdpi.com This simplifies the many-electron Schrödinger equation into a more manageable problem focused on the electron density. mdpi.com

In the study of molecules such as 3-(cyclobutylamino)propan-1-ol, DFT is applied to optimize the molecular geometry and calculate a variety of electronic properties. nih.gov Common approaches utilize hybrid functionals, such as B3LYP, in combination with basis sets like 6-311++G(d,p), to model the electronic structure. mdpi.com These calculations can yield crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Other calculated parameters, such as ionization potential, electron affinity, and chemical hardness, further describe the molecule's electronic character and reactivity profile.

Table 1: Representative Electronic Properties Calculable via DFT (Note: The following values are illustrative for a molecule of this type and would require specific calculation for this compound.)

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | ~ 1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 8.0 eV |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | ~ 6.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | ~ -1.5 eV |

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. docbrown.infodocbrown.info

The prediction of ¹H and ¹³C NMR chemical shifts for molecules like this compound can be performed using quantum chemical calculations, most commonly the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.ukrsc.org These calculations are often carried out using DFT (e.g., with the PBE1PBE functional) and appropriate basis sets. rsc.org The calculated magnetic shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info The accuracy of these predictions is often improved by applying a scaling factor or using linear regression analysis based on comparisons between calculated and experimental data for a set of known compounds. rsc.org For a molecule like this compound, the predicted shifts would be influenced by the electronegativity of the oxygen and nitrogen atoms, with adjacent carbons and protons expected to show higher chemical shift values (be more deshielded). docbrown.info

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for Propan-1-ol (This table illustrates the methodology; specific values for this compound would require dedicated computation.)

| Carbon Atom (in Propan-1-ol) | Experimental Shift (δ, ppm) docbrown.info | Calculated Shift (δ, ppm) |

| C1 (-CH₂OH) | 64.6 | 63.8 |

| C2 (-CH₂-) | 26.6 | 25.9 |

| C3 (-CH₃) | 10.5 | 10.1 |

Molecular Modeling and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C, C-N, C-O), a large number of conformers are possible.

Molecular modeling techniques, ranging from molecular mechanics to quantum chemical methods, are employed to identify the stable conformers and determine their relative energies. csus.edu The analysis of propane, for instance, shows that staggered conformations are energetically favored over eclipsed conformations due to lower torsional strain. masterorganicchemistry.com For propan-1-ol, studies have identified multiple stable conformers based on the dihedral angles of the C-C-C-O and C-C-O-H chains, with intramolecular hydrogen bonding playing a significant role in stabilizing certain geometries. preprints.orgarxiv.org In this compound, the analysis would be more complex, involving rotations around the C-C bonds of the propyl chain and the C-N bond, as well as considering the puckering of the cyclobutyl ring. The most stable conformation would likely minimize steric hindrance between the bulky cyclobutyl group and the hydroxyl group. lumenlearning.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step view of how a reaction proceeds. doubtnut.comucl.ac.uk

For an amino alcohol like this compound, a relevant reaction to study would be its dehydration to form an alkene or a cyclic ether. For example, the acid-catalyzed dehydration of propan-1-ol to propene has been described mechanistically. doubtnut.com A computational study of such a reaction for this compound would involve the following steps:

Protonation: The alcohol's oxygen atom is protonated by the acid catalyst to form a good leaving group (water).

Carbocation Formation: The C-O bond breaks, and a water molecule departs, forming a primary carbocation. This is typically the rate-determining step.

Deprotonation: A base (like water) removes a proton from an adjacent carbon, leading to the formation of a C=C double bond.

DFT calculations can be used to model the geometry and energy of the reactants, intermediates (carbocation), transition states, and products for each step. The calculated activation energies provide insight into the reaction kinetics and feasibility.

Ligand-Receptor Interaction Modeling in Derivative Studies

While this compound itself may not be a known therapeutic agent, computational modeling can be used to explore the potential of its derivatives as ligands for biological receptors. epo.org Ligand-receptor interaction modeling, primarily through molecular docking, is a cornerstone of modern drug discovery. nih.govmedigraphic.com

This process involves computationally placing a ligand (a derivative of this compound) into the binding site of a target protein receptor. mdpi.com The goal is to predict the preferred binding orientation and affinity of the ligand. The interaction energy is calculated based on factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. mdpi.com

For derivatives of this compound, key interaction points would likely involve the hydroxyl group (acting as a hydrogen bond donor or acceptor) and the secondary amine (which can be protonated and form a salt bridge with an acidic residue like aspartate in a receptor binding site). mdpi.com The cyclobutyl group would likely engage in hydrophobic interactions within the binding pocket. mdpi.com By modeling various derivatives, researchers can predict which chemical modifications would enhance binding affinity and selectivity for a specific target. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Cyclobutylamino Propan 1 Ol

Functional Group Transformations: Alcohol and Amine Reactivity

The bifunctional nature of 3-(cyclobutylamino)propan-1-ol allows for a wide range of transformations at both the alcohol and amine centers. The reactivity of these groups is well-established in organic chemistry. The primary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification under appropriate conditions, such as the Williamson ether synthesis.

The secondary amine is nucleophilic and can be readily alkylated, acylated to form amides, or sulfonated to form sulfonamides. These transformations are fundamental in synthetic chemistry for building more complex molecular architectures. For instance, in related alicyclic amines, biotransformations such as N-oxidation and N-conjugation are common metabolic pathways. researchgate.net The reactivity is analogous to similar structures like 3-(cyclopentylamino)propan-1-ol, which also undergoes substitution reactions at the amino group to form various derivatives.

Table 1: Representative Functional Group Transformations

| Functional Group | Reagent/Condition | Product Type |

|---|---|---|

| Primary Alcohol | Carboxylic Acid, Acid Catalyst | Ester |

| Primary Alcohol | Alkyl Halide, Base | Ether |

| Secondary Amine | Acyl Chloride, Base | Amide |

| Secondary Amine | Sulfonyl Chloride, Base | Sulfonamide |

Oxidation and Reduction Chemistry of the Propanol (B110389) Moiety

The propanol moiety of the molecule is susceptible to standard oxidation and reduction chemistry. As a primary alcohol, the hydroxyl group can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. passmyexams.co.uk

Common oxidizing agents like sodium or potassium dichromate in acidic solution can convert primary alcohols to aldehydes. passmyexams.co.ukibchem.com To prevent over-oxidation to the carboxylic acid, the aldehyde product must often be removed from the reaction mixture as it forms, typically by distillation. passmyexams.co.uk Milder, more selective reagents such as Pyridinium chlorochromate (PCC) are often employed to stop the oxidation at the aldehyde stage. ripublication.com Conversely, using an excess of a strong oxidizing agent under reflux conditions will typically yield the corresponding carboxylic acid, 3-(cyclobutylamino)propanoic acid. passmyexams.co.uk

Reduction of the propanol group itself is not a common transformation as it is already in a reduced state. However, the molecule as a whole can participate in reductive processes. For example, if the alcohol were first oxidized to the aldehyde, it could then be used in a reductive amination reaction, though this is more relevant to the synthesis of the parent compound rather than its subsequent reactivity.

Table 2: Oxidation Products of the Propanol Moiety

| Reagent | Conditions | Major Product |

|---|---|---|

| PCC (Pyridinium chlorochromate) | Anhydrous solvent (e.g., CH₂Cl₂) | 3-(Cyclobutylamino)propanal |

| Na₂Cr₂O₇, H₂SO₄ | Distillation | 3-(Cyclobutylamino)propanal |

Ring-Opening and Rearrangement Reactions of the Cyclobutyl Group

The cyclobutyl group is characterized by significant ring strain (approximately 26 kcal/mol), which is a powerful driving force for reactions that can alleviate this strain. uark.edu This makes the four-membered ring susceptible to cleavage and rearrangement under various conditions.

One important class of reactions involves acid-catalyzed rearrangements. Under acidic conditions, protonation can lead to the formation of a carbocation, which can then undergo ring expansion to form a less-strained cyclopentyl system. msu.edu For example, treatment of a cyclobutylmethyl alcohol with acid can lead to the formation of a cyclopentanol (B49286) derivative. msu.edu

More modern synthetic methods have exploited this ring strain under different catalytic conditions. For instance, visible-light photoredox catalysis can induce the single-electron oxidation of N-cyclobutylanilines, which are structurally related to this compound. uark.edu This process generates a distonic radical cation intermediate, where the cyclobutane (B1203170) ring opens to relieve strain, creating a reactive species that can be trapped by various nucleophiles and radical acceptors for further functionalization. uark.edu Such ring-opening processes are a key strategy in the deconstruction and refunctionalization of strained carbocycles. uark.edu

Derivatization Strategies for Targeted Functionalization

Derivatization of this compound is a key strategy for incorporating this structural motif into larger, more complex molecules, particularly in the context of medicinal chemistry and drug discovery. The presence of two distinct functional groups allows for orthogonal or sequential chemical modifications.

The amine can serve as a handle for attachment to various scaffolds. For example, the core structure is found within more complex patented molecules such as 9-[3-(cyclobutylamino)propyl]-8-(2-iodo-5-methoxyphenyl)sulfanylpurin-6-amine, highlighting its use as a building block in the synthesis of potential HSP90 inhibitors. google.com

The alcohol group can be converted into a better leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, or it can be used to link to other molecular fragments through ether or ester bonds. Furthermore, advanced functionalization techniques such as enzymatic C-H hydroxylation, which has been demonstrated on other N-protected cyclobutylamines using P450 enzymes, could be applied to introduce new functional groups onto the cyclobutyl ring itself with high regioselectivity and stereoselectivity. acs.org For analytical purposes, the alcohol can be derivatized, for instance with phenyl boronic acid, to facilitate analysis by methods like gas chromatography-mass spectrometry. d-nb.info

Kinetic and Mechanistic Studies of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. While specific studies on this exact molecule are not prominent in the literature, mechanistic investigations of its constituent functional groups provide a strong basis for prediction.

For example, the oxidation of the propanol moiety can be studied in detail. A kinetic study on the oxidation of propan-1-ol by Ceric Ammonium Nitrate (CAN) showed that the reaction is first-order with respect to the oxidant and exhibits Michaelis-Menten type kinetics with respect to the alcohol concentration. ripublication.com The reaction was also found to be catalyzed by hydrogen ions. ripublication.com A similar experimental design could be used to investigate the oxidation of this compound, determining the rate law and the influence of the cyclobutylamino substituent on the reaction rate and mechanism.

Mechanistic pathways can be further elucidated using techniques like isotopic labeling. msu.eduresearchgate.net For instance, in studying rearrangement reactions, the use of carbon isotopes can help track the migration of specific atoms and distinguish between different possible pathways, such as those involving epoxide intermediates. msu.edu Computational chemistry can also provide valuable insight into the potential energy surfaces of reaction intermediates and transition states, helping to rationalize observed product distributions and reaction rates. researchgate.net

Role of 3 Cyclobutylamino Propan 1 Ol As a Synthetic Intermediate and Chemical Building Block

Precursor in Complex Organic Synthesis

The dual functionality of 3-(Cyclobutylamino)propan-1-ol allows for selective reactions at either the amino or the hydroxyl group, making it an important intermediate in the synthesis of more complex molecules. The secondary amine can undergo a variety of transformations, including N-alkylation, N-acylation, and reductive amination, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers.

This selective reactivity is crucial in multi-step synthetic sequences where protecting groups might otherwise be required. For instance, the hydroxyl group can be protected while the amine is functionalized, and vice versa. This strategic manipulation allows for the sequential introduction of different molecular fragments, leading to the construction of intricate molecular architectures. The cyclobutane (B1203170) ring itself can also influence the stereochemical outcome of reactions at adjacent centers, providing a tool for asymmetric synthesis.

Scaffold for Medicinal Chemistry Research and Analogues

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an attractive scaffold due to its combination of a rigid cyclobutane unit and a flexible amino alcohol chain. This allows for systematic modifications to explore the chemical space around a particular biological target. rsc.orgnih.govsemanticscholar.org

The cyclobutane group is particularly interesting as it is considered an "atypical" scaffold, moving away from the more common aromatic and heteroaromatic systems. rsc.org This novelty can be advantageous in developing intellectual property and overcoming challenges such as toxicity associated with more traditional scaffolds. By modifying the amino and hydroxyl groups, medicinal chemists can fine-tune the physicochemical properties of the resulting analogues, such as solubility, lipophilicity, and metabolic stability, to optimize their therapeutic potential. For example, analogues of propanolamine-containing compounds have been synthesized and evaluated for various biological activities. researchgate.net

Below is an interactive data table showcasing hypothetical analogues of this compound and the typical modifications made in medicinal chemistry.

| Scaffold | Modification at Amino Group (R1) | Modification at Hydroxyl Group (R2) | Potential Therapeutic Area |

| This compound | -H (unmodified) | -H (unmodified) | Starting Material |

| This compound | -C(O)CH₃ (Acetyl) | -H | Anti-inflammatory |

| This compound | -CH₂Ph (Benzyl) | -H | CNS Disorders |

| This compound | -H | -P(O)(OH)₂ (Phosphate) | Antiviral |

| This compound | -H | -C(O)Ph (Benzoyl) | Anticancer |

Development of Chiral Ligands and Organocatalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral ligands and organocatalysts are essential tools for achieving high levels of stereocontrol in chemical reactions. The structure of this compound, containing a stereogenic center if the cyclobutane ring is appropriately substituted, or serving as a backbone for the attachment of chiral auxiliaries, makes it a candidate for the development of new catalysts.

The amino and hydroxyl groups can coordinate to metal centers, forming chiral metal complexes that can catalyze a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. beilstein-journals.org Furthermore, derivatives of this compound can function as organocatalysts, which are small organic molecules that can catalyze reactions without the need for a metal. The development of such catalysts is a rapidly growing area of research, driven by the desire for more sustainable and environmentally friendly chemical processes. mdpi.com The rigid cyclobutane framework can help to create a well-defined chiral environment around the catalytic site, leading to high enantioselectivities. researchgate.net

Exploration in Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.govcollaborativedrug.com These studies involve synthesizing a series of analogues of a lead compound and evaluating their biological activity to understand how specific structural features influence their potency, selectivity, and other pharmacological properties. The scaffold of this compound is well-suited for SAR studies because it offers multiple points for diversification. nih.govmdpi.com

By systematically varying the substituents on the cyclobutane ring, the amino group, and the propanol (B110389) chain, researchers can build a detailed picture of the SAR for a particular biological target. For example, the size and electronics of the substituent on the nitrogen atom can be varied to probe for optimal interactions with a receptor binding pocket. Similarly, the length and branching of the propanol chain can be altered to assess the impact on bioavailability. This systematic approach allows for the rational design of more potent and selective drug candidates. mdpi.com

The following table illustrates a hypothetical SAR study based on the this compound scaffold.

| Analogue | R1 (on Cyclobutane) | R2 (on Amine) | Relative Potency |

| 1 | H | H | 1 |

| 2 | 4-Fluoro | H | 5 |

| 3 | H | Methyl | 2 |

| 4 | 4-Fluoro | Methyl | 10 |

| 5 | 3-Methoxy | H | 3 |

Design and Synthesis of Functional Materials

Beyond its applications in the life sciences, this compound can also serve as a building block for the creation of functional materials. The amino and hydroxyl groups can be used to incorporate this molecule into larger polymeric structures or to functionalize surfaces. For example, it could be used as a monomer in the synthesis of polyamides or polyurethanes, where the cyclobutane unit would introduce rigidity and potentially influence the thermal and mechanical properties of the resulting polymer.

Furthermore, the ability of the amino and hydroxyl groups to coordinate to metal ions opens up possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific geometry and connectivity provided by the this compound linker could lead to the formation of novel network structures with unique properties. nih.gov

Future Perspectives and Emerging Research Directions

Novel Applications in Chemical Biology Tools

The amino alcohol framework is a prevalent motif in a vast number of biologically active molecules, including natural products and pharmaceuticals. westlake.edu.cnfrontiersin.orgnih.govalfa-chemistry.com These structures are also fundamental as chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cn The integration of a cyclobutane (B1203170) ring introduces a degree of three-dimensional complexity and conformational rigidity that can be advantageous in designing molecules with high specificity for biological targets. nih.gov

Future research could focus on utilizing 3-(Cyclobutylamino)propan-1-ol as a foundational building block for novel chemical probes. iris-biotech.deiris-biotech.de By attaching fluorophores, biotin, or photo-crosslinking agents to either the hydroxyl or amino group, researchers could develop tools to investigate protein-protein interactions, identify enzyme substrates, or map active sites. The cyclobutyl moiety could serve as a unique pharmacophore that interacts with hydrophobic pockets in target proteins, potentially offering selectivity over more flexible or linear analogues. The bifunctional nature of the molecule allows for precise spatial orientation of appended functional groups, a critical feature in the rational design of targeted biological probes. enamine.net

Integration into High-Throughput Synthesis and Screening Platforms

The efficiency of modern drug discovery and materials science relies heavily on combinatorial chemistry and high-throughput screening. nih.govwikipedia.org These platforms enable the rapid generation and evaluation of large, diverse libraries of compounds. youtube.com Simple, functionalized building blocks are essential for the success of these methodologies. nih.govmdpi.com this compound is an ideal candidate for inclusion in such programs due to its two distinct reactive sites: the secondary amine and the primary alcohol.

This dual functionality allows for its integration into automated synthesis platforms to create extensive compound libraries. rsc.orgmdpi.com For example, parallel synthesis techniques could be employed to acylate, alkylate, or sulfonate the amino group while simultaneously esterifying or etherifying the hydroxyl group with a diverse set of reagents. This would generate a matrix of novel derivatives from a single, readily accessible scaffold. The resulting libraries could be screened against a wide array of biological targets, such as G-protein coupled receptors, kinases, or proteases, to identify new hit compounds for therapeutic development.

Advanced Material Science Applications of Derivatives

Beyond biomedicine, the structural features of this compound suggest potential applications in material science. Amino alcohols are known to be useful for modifying surfaces, creating functional polymers, and acting as corrosion inhibitors. alfa-chemistry.comscbt.com The cyclobutane ring, in particular, offers unique possibilities. For instance, polymers containing cyclobutane rings in their backbone can be synthesized via [2+2] photocycloaddition reactions and may exhibit interesting thermal and mechanical properties. nih.gov

Derivatives of this compound could be explored as monomers for novel polyamides or polyesters. The constrained cyclobutane unit could impart specific rigidity and thermal stability to the resulting polymers. Furthermore, the amine and hydroxyl groups provide reactive handles for grafting these molecules onto surfaces, potentially altering properties like wettability, adhesion, or biocompatibility. The inherent polarity and hydrogen-bonding capability of the amino alcohol moiety could also make its derivatives effective as curing agents for epoxy resins or as components in the formulation of specialized coatings and surfactants. scbt.com

Theoretical Predictions for Undiscovered Reactivity

The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol, which is substantially higher than that of cyclopentane (B165970) or cyclohexane. nih.govmasterorganicchemistry.com This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions under specific conditions, a feature that can be exploited for novel synthetic transformations. pharmaguideline.com

Computational chemistry and theoretical studies are poised to play a crucial role in predicting and uncovering new reactivity for this compound. Quantum chemical calculations can model the molecule's electronic structure to predict global parameters such as ionization potential, electron affinity, and electrophilicity, thereby guiding the design of experiments. researchgate.net Density functional theory (DFT) studies could simulate potential reaction pathways, such as transition metal-catalyzed ring-opening or C-H activation, identifying conditions under which the strained ring could be selectively functionalized. researchgate.netacs.org Such theoretical work could accelerate the discovery of unprecedented chemical transformations, allowing this simple building block to be converted into more complex and valuable molecular architectures.

Collaborative Research Initiatives in Amino Alcohol Chemistry

The exploration of novel chemical space is often accelerated through large-scale collaborative efforts between academic institutions and industry. These initiatives pool resources to synthesize diverse compound libraries and make them available for broad screening campaigns in drug discovery and materials science. nih.gov Given the fundamental nature of the amino alcohol scaffold, this compound represents an attractive building block for such programs.

Future collaborative initiatives could focus on creating a "scaffold-based" library originating from this compound. Pharmaceutical consortia could explore its derivatives for activity against a wide range of diseases, while materials science partnerships could investigate their potential in developing new polymers or functional coatings. These large-scale projects leverage expertise in synthesis, high-throughput screening, and computational modeling to maximize the potential of versatile chemical building blocks and drive innovation across the scientific landscape.

Data Tables

Table 1: Potential Research Directions for this compound

| Section | Research Area | Potential Application/Focus | Rationale |

|---|---|---|---|

| 7.1 | Chemical Biology | Development of molecular probes and chiral ligands. | Bifunctional scaffold with conformational constraint from the cyclobutyl ring enhances binding specificity. nih.govenamine.net |

| 7.2 | High-Throughput Chemistry | Building block for combinatorial libraries. | Dual reactive sites (amine and alcohol) are ideal for rapid, parallel synthesis of diverse derivatives. nih.govrsc.org |

| 7.3 | Material Science | Monomer for functional polymers; surface modifier. | Cyclobutane ring can impart unique thermal/mechanical properties; amino alcohol groups allow for surface grafting. scbt.comnih.gov |

| 7.4 | Theoretical Chemistry | Prediction of novel strain-release reactions. | High ring strain of cyclobutane suggests potential for unique catalytic ring-opening or functionalization reactions. masterorganicchemistry.compharmaguideline.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alprenolol |

| Bupranolol |

| Metoprolol |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-(Cyclobutylamino)propan-1-ol, and how do key functional groups influence spectral interpretation?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The cyclobutylamino group generates distinct splitting patterns in ¹H NMR due to restricted rotation, while the hydroxyl group (propan-1-ol) appears as a broad singlet (~1–5 ppm). Infrared (IR) spectroscopy identifies the -OH stretch (~3200–3600 cm⁻¹) and secondary amine N-H stretches (~3300 cm⁻¹). For stereochemical analysis, chiral chromatography or optical rotation measurements are recommended if enantiomers are present .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their yield optimization strategies?

- Answer : A two-step synthesis is typical:

Amination : Reacting cyclobutylamine with a propanol derivative (e.g., epoxide or halide) under basic conditions.

Reduction : Reducing intermediates like nitriles or ketones to the alcohol.

Optimization includes temperature control (40–60°C for amination) and catalysts (e.g., Pd/C for hydrogenation). Yields improve with excess cyclobutylamine (1.5–2 eq) and inert atmosphere .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Answer : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Use personal protective equipment (PPE) including nitrile gloves and goggles. Avoid contact with strong acids/bases due to reactive amine and alcohol groups. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The cyclobutyl group’s ring strain increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Solvent effects (e.g., polar aprotic solvents like DMF) are simulated using the Conductor-like Screening Model (COSMO) .

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC or OD-H). Mobile phases of hexane/isopropanol (90:10) with 0.1% diethylamine enhance separation. Kinetic resolution via enzymatic catalysis (e.g., lipases) is also viable, with reported enantiomeric excess (ee) >90% under optimized conditions .

Q. What strategies address contradictory data in reaction kinetics studies of this compound derivatives?

- Answer :

- Control experiments : Verify purity of starting materials (HPLC ≥95%) and exclude moisture/oxygen interference.

- Kinetic isotope effects : Replace hydroxyl protons with deuterium to isolate rate-determining steps.

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.